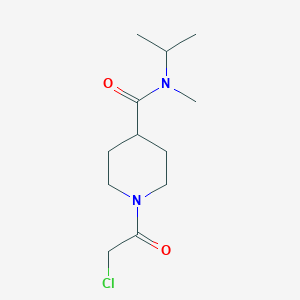

1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide

Description

Structural and Functional Comparisons

Key Differences:

- Substituent Complexity : The target compound’s chloroacetyl and branched carboxamide groups enhance lipophilicity (logP = 1.33) compared to simpler analogs (e.g., logP = 0.5 for Analog 1).

- Conformational Rigidity : The isopropyl group restricts rotation of the carboxamide bond, unlike flexible 3-chloropropyl chains in Analog 2.

- Pharmacophore Alignment : The chloroacetyl group may mimic tyrosine residues in sigma-1 receptor ligands, unlike hydrogen-bonding carboxamides in CCR5 inhibitors.

Properties

IUPAC Name |

1-(2-chloroacetyl)-N-methyl-N-propan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O2/c1-9(2)14(3)12(17)10-4-6-15(7-5-10)11(16)8-13/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNULIZXLTYDOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=O)C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide typically involves:

- Starting from a piperidine-4-carboxylic acid derivative or its activated form.

- Introduction of the N-methyl-N-(propan-2-yl) substituent on the piperidine nitrogen.

- Acylation of the piperidine nitrogen with 2-chloroacetyl chloride or equivalent reagent to install the 2-chloroacetyl group.

This general route is consistent with amide synthesis and selective N-acylation chemistry.

Detailed Preparation Method

Step 1: Synthesis of N-methyl-N-(propan-2-yl)piperidine-4-carboxamide intermediate

- Starting material: 1-methylpiperidine-4-carboxylic acid or its ester derivative.

- Amide formation: The carboxylic acid function is converted to the corresponding carboxamide via reaction with methylamine and isopropylamine derivatives or by direct amidation using coupling agents.

- Reaction conditions: Amidation is commonly carried out in polar solvents such as dimethyl sulfoxide, tetrahydrofuran, or ethyl acetate under mild heating. Catalysts like 4-dimethylaminopyridine (DMAP) may be used to enhance reaction rates.

Step 2: N-Acylation with 2-chloroacetyl chloride

- Reagents: 2-chloroacetyl chloride is employed as the acylating agent.

- Base: Potassium carbonate or triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

- Solvent: Aprotic solvents such as dichloromethane or acetonitrile are preferred.

- Procedure: The intermediate amide is dissolved in the solvent, cooled if necessary, and treated with 2-chloroacetyl chloride in the presence of base. The reaction is stirred until completion, monitored by thin-layer chromatography or HPLC.

- Work-up: The reaction mixture is quenched with water, and the product is extracted into an organic solvent, dried, and purified by crystallization or chromatography.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Piperidine-4-carboxylic acid + methylamine + isopropylamine + coupling agent | DMSO, THF, or EtOAc | 25–80 °C | 2–24 hours | Use of DMAP catalyst enhances amidation |

| 2 | 2-chloroacetyl chloride + base (K2CO3 or Et3N) | Dichloromethane or acetonitrile | 0–25 °C (initial), then room temp | 1–6 hours | Controlled addition to avoid over-acylation |

Analytical and Purification Techniques

- Monitoring: Reaction progress is monitored by 1H NMR spectroscopy and high-performance liquid chromatography (HPLC).

- Purification: The crude product is purified by recrystallization or column chromatography using silica gel with solvents like ethyl acetate/hexane mixtures.

- Characterization: Final compound identity is confirmed by NMR, mass spectrometry, and elemental analysis.

Research Findings and Optimization

- Use of polar aprotic solvents improves reaction yield and selectivity.

- Base choice affects the acylation efficiency; potassium carbonate is favored for mild basicity and ease of removal.

- Temperature control during acylation is critical to prevent side reactions such as hydrolysis or polymerization.

- The presence of bulky N-substituents (methyl and isopropyl) on the piperidine nitrogen influences steric hindrance, requiring optimized reaction times and reagent stoichiometry.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 1-methylpiperidine-4-carboxylic acid or ester, methylamine, isopropylamine |

| Key reagents | 2-chloroacetyl chloride, potassium carbonate or triethylamine |

| Solvents | DMSO, THF, ethyl acetate (amidation); dichloromethane, acetonitrile (acylation) |

| Catalysts/Additives | 4-dimethylaminopyridine (DMAP) |

| Reaction temperatures | 25–80 °C (amidation), 0–25 °C (acylation initiation) |

| Reaction times | 2–24 hours (amidation), 1–6 hours (acylation) |

| Purification methods | Recrystallization, silica gel chromatography |

| Analytical techniques | 1H NMR, HPLC, mass spectrometry |

| Yield and purity | High yields with optimized conditions; purity confirmed by spectroscopic methods |

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide has been investigated for its potential as an inhibitor in various biological pathways:

- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit activity against Mycobacterium tuberculosis (Mtb), with this compound being part of a broader investigation into structure-activity relationships (SAR) for enhancing potency against resistant strains .

- Inhibition of Enzymatic Pathways : The compound has been explored as a MenA inhibitor, targeting the menaquinone biosynthesis pathway crucial for bacterial survival. This pathway is particularly relevant in developing treatments for tuberculosis .

Neuropharmacology

Research indicates that compounds with similar structures may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders . The piperidine ring facilitates interactions with various receptors, including those involved in dopamine and serotonin pathways.

Case Studies

- Tuberculosis Treatment Development : In a recent study, derivatives of piperidine were synthesized and tested for their efficacy against Mtb. The lead compounds demonstrated IC50 values ranging from 13–22 μM, indicating promising antimicrobial properties when used in combination therapies .

- SAR Studies : A comprehensive SAR study highlighted modifications to the piperidine structure that improved drug-like properties while maintaining or enhancing biological activity. These modifications included changes to lipophilicity and metabolic stability, which are critical for developing effective pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring and carboxamide group may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

1-(2-Chloroacetyl)-N-phenylpiperidine-4-carboxamide (CAS: 1247391-14-5)

- Structure : The carboxamide nitrogen is substituted with a phenyl group instead of methyl/isopropyl.

- Molecular Formula : C₁₅H₁₈ClN₂O₂.

- Molecular Weight : 293.77 g/mol.

- Key Difference : The aromatic phenyl group may enhance π-π stacking interactions in biological systems but reduce solubility compared to alkyl substituents .

1-(2-Chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide (CAS: 1087792-13-9)

- Structure : The nitrogen bears a 2-hydroxyphenyl group.

- Molecular Formula : C₁₅H₁₈ClN₂O₃.

- Molecular Weight : 309.77 g/mol.

N-Methyl-N-(propan-2-yl)piperidine-4-carboxamide hydrochloride (CAS: 1173047-58-9)

- Structure : Lacks the 2-chloroacetyl group.

- Molecular Formula : C₁₀H₂₁ClN₂O.

- Molecular Weight : 220.74 g/mol.

- Key Difference : The absence of the chloroacetyl group reduces electrophilicity, altering reactivity in synthetic applications .

Variations in the Acyl Group

1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide

- Structure : Features a 4-formylphenyl group instead of 2-chloroacetyl.

- Key Difference : The aldehyde (-CHO) group enables conjugation reactions, whereas the chloroacetyl group is more reactive toward nucleophiles .

Piperazine vs. Piperidine Core

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

- Structure : Replaces the piperidine ring with piperazine and includes an ethyl group.

Commercial Availability and Suppliers

Biological Activity

1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide, with the CAS number 1311314-48-3, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H21ClN2O2

- Molecular Weight : 260.76 g/mol

- Structural Characteristics : The compound contains a piperidine ring, a chloroacetyl group, and an isopropyl moiety which may influence its pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets.

- NMDA Receptor Modulation : Research indicates that similar compounds have been identified as positive allosteric modulators of NMDA receptors, particularly those containing GluN2 subunits. Such modulation can enhance synaptic plasticity and has implications for neuroprotective strategies in conditions like Alzheimer's disease .

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. The presence of halogen groups, such as chlorine in this compound, may enhance its efficacy against bacterial strains .

- Cytotoxic Effects : Initial evaluations suggest that compounds with similar structural features can induce cytotoxic effects in cancer cell lines. For instance, the cytotoxic activity of piperidine derivatives has been reported against various cancer types, indicating potential therapeutic applications in oncology .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Piperidine Derivatives : A study focusing on structure-activity relationships (SAR) revealed that modifications to the piperidine ring significantly affected the potency of these compounds against Mycobacterium tuberculosis. The most effective derivatives displayed IC50 values ranging from 13–22 μM, indicating strong inhibitory effects .

- Neuroprotective Properties : In another study, compounds resembling this compound were evaluated for their neuroprotective effects in animal models of neurodegenerative diseases. Results showed significant improvements in cognitive function and reduced neuronal damage .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships

| Compound Structure | IC50 (μM) | Target Organism/Cell Type |

|---|---|---|

| Piperidine Derivative A | 13–22 | Mycobacterium tuberculosis |

| Piperidine Derivative B | 5–10 | Cancer cell lines |

| Piperidine Derivative C | <10 | Neurodegenerative models |

Q & A

Q. What are the established synthetic routes for 1-(2-chloroacetyl)-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Piperidine core functionalization : Alkylation of the piperidine nitrogen with isopropyl and methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .

- Chloroacetylation : Reaction of the secondary amine with 2-chloroacetyl chloride in anhydrous dichloromethane, requiring strict temperature control (0–5°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization strategies : - Use of coupling agents (e.g., HATU) to improve amide bond formation efficiency.

- Monitoring reaction progress via TLC or LC-MS to identify intermediates and byproducts .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

Key techniques include:

Q. What in vitro assays are recommended to evaluate its biological activity, and how should controls be designed?

- Enzyme inhibition assays :

- Cell viability assays :

Advanced Research Questions

Q. How can structural modifications address pharmacokinetic challenges such as rapid in vivo clearance observed in related piperidine-4-carboxamides?

- Bioisosteric replacement : Substitute the chloroacetyl group with a trifluoroacetyl or methylsulfonyl moiety to enhance metabolic stability .

- Prodrug strategies : Introduce ester-linked promotieties (e.g., pivaloyloxymethyl) to improve oral bioavailability .

- Formulation : Use lipid-based nanoemulsions to increase solubility and prolong half-life .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR) for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or GPCR targets. Prioritize piperidine nitrogen and chloroacetyl group as key pharmacophores .

- QSAR modeling : Train models on analogues (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) to correlate substituent electronegativity with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

- Meta-analysis : Compare datasets from standardized assays (e.g., uniform AChE protocols) to minimize variability .

- Structural benchmarking : Overlay crystallographic data of analogues to identify critical steric/electronic differences (e.g., 4-methyl vs. isopropyl groups) .

- Dose-response reevaluation : Retest disputed compounds under identical conditions (pH, temperature, cell line) .

Q. What strategies mitigate synthetic impurities, and how can they be quantified?

- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates like unreacted piperidine .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

- Impurity profiling : Quantify residual solvents (GC-MS) and hydrolytic byproducts (e.g., chloroacetic acid via ion chromatography) .

Q. Which in vivo models are appropriate for preclinical efficacy and toxicity studies?

- Rodent models :

- Zebrafish embryos : Screen for developmental toxicity (LC₅₀ determination) before mammalian studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.